ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of new heterocyclic compounds, which are crucial in medicinal chemistry. Researchers have developed methods to transform it into pyrido[2,3-d]pyrimidin-5-one derivatives, which are involved in cyclization reactions . These derivatives are significant due to their wide range of biological activities, including antiproliferative and antimicrobial properties.
Antiproliferative Agents
In cancer research, derivatives of this compound have shown promise as antiproliferative agents. The pyrido[2,3-d]pyrimidin-5-one derivatives, for instance, have been identified as potential anticancer compounds. One such derivative, API-1, is a promising agent due to its ability to inhibit cell proliferation .
Antimicrobial Activity
The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives make them valuable in the development of new antibiotics. These compounds have been tested against various bacterial strains, showing significant inhibitory effects .
Anti-inflammatory and Analgesic Applications
Pyrido[2,3-d]pyrimidine derivatives also exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases .
Hypotensive Effects
Some derivatives have been studied for their hypotensive effects, which could be beneficial in treating high blood pressure. This application is particularly important given the prevalence of hypertension worldwide .
Antihistaminic Properties
The compound’s derivatives have shown antihistaminic activities, suggesting their use in allergy treatment. They can potentially be developed into new antihistamine drugs .
Tyrosine Kinase Inhibition
Tyrosine kinase inhibitors are vital in targeted cancer therapies. Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28, have been noted for their role as tyrosine kinase inhibitors, which can be used in treating various cancers .
Cyclin-dependent Kinase (CDK) Inhibition
CDK inhibitors are important in controlling cell cycle progression. Some derivatives of the compound have been identified as inhibitors of CDK4, which is crucial in cell cycle regulation and cancer development .
Mechanism of Action
Target of Action
Similar compounds have been known to act as inhibitors of parp (poly adp ribose polymerase), a family of proteins involved in cellular processes such as dna repair and programmed cell death .
Mode of Action
If it acts as a parp inhibitor like its similar compounds, it would bind to the parp enzyme, preventing it from performing its function in the dna repair process .
Biochemical Pathways
If it acts as a PARP inhibitor, it would affect the DNA repair pathway, leading to the accumulation of DNA damage in cells, which could result in cell death .
Result of Action
If it acts as a PARP inhibitor, it could lead to the accumulation of DNA damage in cells, potentially resulting in cell death .
properties
IUPAC Name |
ethyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-12-9(11)13-8/h5H,2-4,6H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIWGDLUVWFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=NC(=NC=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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